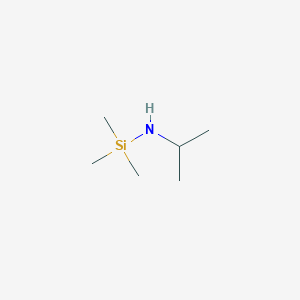

Isopropyl(trimethylsilyl)amine

Description

Significance of Aminosilanes as Versatile Intermediates in Modern Chemical Research

Aminosilanes are a class of organosilicon compounds that have become indispensable in various areas of chemical research and industry. Their versatility stems from their dual functionality, possessing both a reactive amine group and a silicon-containing moiety. dakenchem.com This unique structure allows them to act as effective coupling agents, bridging the interface between organic and inorganic materials. zmsilane.com For instance, they are widely used to enhance the adhesion of organic resins to inorganic substrates like glass and metals in the manufacturing of high-performance composites and coatings. zmsilane.com The silane (B1218182) portion can form stable covalent bonds with the surface of the inorganic material, while the amine functionality can interact or react with the organic polymer matrix. zmsilane.com

In organic synthesis, aminosilanes serve as important intermediates and reagents. researchgate.net The silicon-nitrogen bond can be selectively cleaved, allowing for the introduction of either the silyl (B83357) group or the amino group into a target molecule. The silylation of functional groups, such as alcohols and amines, using aminosilanes is a common strategy to increase their stability and volatility for analytical purposes or to protect them during a chemical transformation. guidechem.comgelest.com Furthermore, the presence of the silyl group can influence the stereochemical outcome of reactions at adjacent centers. Chiral α-aminosilanes, for example, are a significant subclass of organosilicon compounds that have shown notable bioactivities and are used in the synthesis of peptide isosteres. nih.gov The development of catalytic methods for the enantioselective synthesis of such compounds remains an active area of research. nih.gov

Isopropyl(trimethylsilyl)amine as a Foundational N-Silylated Precursor for Reactive Bases

A particularly important application of Isopropyl(trimethylsilyl)amine in contemporary organic synthesis is its role as a precursor to strong, non-nucleophilic bases. nih.govacs.org By deprotonating the N-H bond of Isopropyl(trimethylsilyl)amine, highly reactive metal amide bases can be generated. These silylated amide bases are often favored over their non-silylated counterparts due to their enhanced solubility in common organic solvents and their steric bulk, which minimizes their nucleophilicity. wikipedia.org

A prominent example is the formation of sodium isopropyl(trimethylsilyl)amide (NaPTA). nih.govacs.org This base is prepared by the reaction of Isopropyl(trimethylsilyl)amine with elemental sodium in the presence of isoprene (B109036). nih.govacs.org NaPTA has emerged as a stable and highly soluble alternative to the widely used lithium diisopropylamide (LDA). nih.govacs.org Research has shown that NaPTA exhibits high kinetic reactivity in various transformations, including the metalation of arenes, epoxides, and ketones. acs.orgresearchgate.net

The synthesis of NaPTA from Isopropyl(trimethylsilyl)amine is straightforward and can be performed without the need for specialized equipment. nih.govacs.org The resulting solutions of NaPTA in solvents like tetrahydrofuran (B95107) (THF) are remarkably stable, with a half-life of over a year at room temperature, which is a significant advantage over the thermal instability of LDA solutions. nih.govacs.org Density functional theory (DFT) computations have been used to compare the basicity of NaPTA with other sodium amide bases like sodium diisopropylamide (NaDA) and sodium hexamethyldisilazide (NaHMDS). acs.orgresearchgate.net

The generation of such reactive bases from N-silylated precursors like Isopropyl(trimethylsilyl)amine underscores the strategic importance of these compounds in enabling a wide range of chemical transformations that require strong, sterically hindered bases. thieme-connect.de The ability to fine-tune the properties of the resulting base by modifying the substituents on the aminosilane (B1250345) precursor provides chemists with a powerful tool for controlling reactivity and selectivity in organic synthesis. acs.org

Properties

IUPAC Name |

N-trimethylsilylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi/c1-6(2)7-8(3,4)5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPHIXJPYVFLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505898 | |

| Record name | 1,1,1-Trimethyl-N-(propan-2-yl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5577-65-1 | |

| Record name | 1,1,1-Trimethyl-N-(propan-2-yl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isopropyl Trimethylsilyl Amine

Established Preparative Routes for Isopropyl(trimethylsilyl)amine

The synthesis of Isopropyl(trimethylsilyl)amine typically involves the formation of a silicon-nitrogen bond by reacting isopropylamine (B41738) or its derivatives with a trimethylsilylating agent.

The most direct method for preparing Isopropyl(trimethylsilyl)amine is the N-silylation of isopropylamine using trimethylsilyl (B98337) chloride (TMS-Cl). wikipedia.org This reaction introduces a trimethylsilyl group onto the nitrogen atom of the amine. wikipedia.org Several variations of this approach exist, differing in the choice of solvent and base or activator.

One established procedure involves reacting isopropylamine with trimethylsilyl chloride in diethyl ether. acs.org In this method, a solution of trimethylsilyl chloride in diethyl ether is added dropwise to a solution of excess isopropylamine in the same solvent. The reaction mixture is then refluxed, leading to the formation of Isopropyl(trimethylsilyl)amine and isopropylammonium chloride as a precipitate. acs.org The use of excess isopropylamine serves both as a reactant and as a base to neutralize the hydrochloric acid formed during the reaction.

Another approach utilizes an organolithium reagent to first deprotonate the isopropylamine, followed by quenching with trimethylsilyl chloride. For instance, isopropylamine can be treated with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at room temperature to form the corresponding lithium amide. nih.gov Subsequent dropwise addition of a trimethylsilyl chloride solution at a reduced temperature (e.g., –30 °C) yields Isopropyl(trimethylsilyl)amine. nih.gov This method can lead to high yields, with one report citing an 84% yield for the 15N-labeled analogue. nih.gov

A base-free alternative employs zinc dust to facilitate the reaction between the amine and TMS-Cl. core.ac.uk This protocol is designed to avoid the use of organic bases like triethylamine (B128534) or pyridine, which can sometimes lead to side reactions. core.ac.uk In this method, zinc dust and TMS-Cl are added to the amine in a dry, aprotic solvent such as chloroform. core.ac.uk

The following table summarizes key aspects of these synthetic routes.

| Method | Reagents | Solvent | Key Conditions | Reported Yield | Reference |

| Direct Silylation | Isopropylamine, Trimethylsilyl chloride | Diethyl ether | Reflux overnight | 58% | acs.org |

| Lithiation then Silylation | [¹⁵N]Isopropylamine, n-Butyllithium, Trimethylsilyl chloride | Tetrahydrofuran (THF) | -30 °C for silylation | 84% | nih.gov |

| Zinc-Mediated Silylation | Amine, Trimethylsilyl chloride, Zinc dust | Chloroform (CHCl₃) | Stirring for 5 min | Good to excellent (general) | core.ac.uk |

Isotopically labeled compounds are crucial for mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis. acs.org Isopropyl(trimethylsilyl)amine can be enriched with isotopes such as ¹⁵N or deuterium (B1214612) (D).

For ¹⁵N labeling, the synthesis can be carried out starting from ¹⁵N-labeled isopropylamine. nih.gov A reported procedure involves the reaction of [¹⁵N]isopropylamine with n-butyllithium in THF, followed by the addition of trimethylsilyl chloride. This sequence afforded [¹⁵N]isopropyl(trimethylsilyl)amine in an 84% yield. nih.gov

Deuterium labeling can be achieved through various strategies, often involving a deuterium source like deuterated water (D₂O) or deuterated solvents. acs.orgrsc.org While specific methods for the direct deuteration of Isopropyl(trimethylsilyl)amine are not extensively detailed, general methods for deuterating amines are applicable. For example, N-deuterated amides can be synthesized by conducting amidation reactions in D₂O, suggesting that H/D exchange on the N-H bond of isopropylamine prior to or during silylation is a feasible strategy. organic-chemistry.org Another approach involves the reduction of imines or oximes using deuterium sources. acs.org Furthermore, catalytic hydrogen isotope exchange (HIE) reactions are a powerful tool for introducing deuterium into organic molecules, sometimes at a late stage of the synthesis. acs.orgresearchgate.net

| Isotope | Labeling Strategy | Precursor/Reagent | Reference |

| ¹⁵N | Synthesis from labeled starting material | [¹⁵N]Isopropylamine | nih.gov |

| D | Hydrogen Isotope Exchange | Deuterated solvents (e.g., D₂O) | acs.orgorganic-chemistry.org |

| D | Reductive deuteration of precursors | Imine/Oxime precursors + Deuterium source | acs.org |

Handling and Purification Considerations for Laboratory-Scale Preparation

The successful synthesis and storage of Isopropyl(trimethylsilyl)amine depend on appropriate handling and purification techniques, primarily due to its sensitivity to moisture.

Following synthesis via the direct reaction of isopropylamine and TMS-Cl, the reaction mixture contains a solid byproduct, isopropylammonium chloride. acs.org This salt is typically removed by filtration. acs.org The resulting filtrate, containing the desired silylamine, can then be purified by distillation. acs.org A reported procedure involves distillation at atmospheric pressure (boiling point: 99 °C or 98 °C at 760 Torr) after drying the filtrate over 4 Å molecular sieves. acs.orgnih.gov

When the synthesis involves deprotonation with an organolithium reagent, the workup typically involves removing the solvent under vacuum, followed by extraction of the residue with a non-polar solvent like hexane (B92381). nih.gov The hexane solution is then filtered to remove any insoluble salts, and the solvent is evaporated in vacuo to yield the purified liquid product. nih.gov

Given that silylating agents like TMS-Cl react with water, it is crucial to conduct the synthesis under anhydrous conditions using dry solvents and an inert atmosphere (e.g., argon or nitrogen). wikipedia.orgacs.org The purified Isopropyl(trimethylsilyl)amine should be stored under an inert atmosphere to prevent hydrolysis from atmospheric moisture. acs.org The sensitivity of related compounds to oxygen also suggests that minimizing exposure to air is advisable. acs.org

| Purification Step | Description | Purpose | Reference |

| Filtration | Passing the reaction mixture through a filter. | To remove solid byproducts like isopropylammonium chloride. | acs.org |

| Extraction | Transferring the compound from one solvent to another (e.g., extraction with hexane). | To separate the product from reaction salts and other impurities. | nih.gov |

| Distillation | Heating the liquid to its boiling point (98-99 °C) and condensing the vapors. | To purify the liquid product based on its boiling point. | acs.orgnih.gov |

| Drying Agent | Use of 4 Å molecular sieves. | To remove trace amounts of water from the solution before distillation. | acs.org |

| Inert Atmosphere | Working under argon or nitrogen. | To prevent reaction with atmospheric moisture and oxygen. | acs.org |

Elucidation of Isopropyl Trimethylsilyl Amine S Reactivity Profile and Derived Species

Intrinsic Reactivity Patterns of Silylated Amines

Silylated amines, or N-silylamines, exhibit distinct electronic properties and reactivity patterns that differentiate them from their non-silylated parent amines. rsc.org The presence of a silicon atom bonded to the nitrogen atom significantly influences the chemical behavior of the amine functionality. The silicon-nitrogen (Si-N) bond is characterized by its facile hydrolytic cleavage, a property that is often exploited in organic synthesis to unmask the free amine product after a desired transformation. rsc.org

The electronic nature of N-silylamines contributes to a complementary reactivity profile when compared to their parent non-silyl variants. rsc.org This unique reactivity allows them to serve as effective substrates in a variety of chemical transformations, including crucial carbon-nitrogen and carbon-carbon bond-forming reactions. rsc.org The reactivity of silylated amines can be modulated by the substituents on the silicon atom. For instance, bulkier silyl (B83357) groups can introduce steric hindrance, leading to selective reactions with less hindered substrates.

Silylation is a common strategy for the protection of amines and other functional groups like alcohols and carboxylic acids. The resulting silyl amines are generally stable under basic conditions. The formation of these compounds typically proceeds through the reaction of the amine with a silyl halide in the presence of a base. Another important aspect of their reactivity is the ability to form metal amide bases upon deprotonation of the N-H bond. These metalated silylamines are highly valuable reagents in organic synthesis.

Generation and Characterization of Metal Amide Bases from Isopropyl(trimethylsilyl)amine

The deprotonation of Isopropyl(trimethylsilyl)amine gives rise to the corresponding metal amide, a strong, non-nucleophilic base. The sodium derivative, Sodium Isopropyl(trimethylsilyl)amide (NaPTA), has emerged as a particularly useful reagent in organosodium chemistry.

NaPTA can be conveniently prepared from readily available starting materials without the need for specialized laboratory equipment. wikipedia.org

The formation of NaPTA is typically achieved through the reaction of Isopropyl(trimethylsilyl)amine with elemental sodium in the presence of isoprene (B109036) in a suitable solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The isoprene acts as an electron shuttle, facilitating the reduction of the amine by the sodium metal. The reaction proceeds with the darkening of the sodium surface, indicating the progress of the reaction. wikipedia.org

The synthesis of NaPTA has been optimized for various solvent systems, leading to solutions that can be used directly or stored for extended periods without significant decomposition. wikipedia.org The solubility of NaPTA is a key advantage, with high solubilities observed in a range of solvents. wikipedia.orgacs.org

| Solvent | Solubility (M) at Room Temperature |

|---|---|

| n-heptane | 0.55 |

| n-hexane | 0.60 |

| toluene (B28343) | 0.65 |

| MTBE | 1.7 |

| Et3N | 3.2 |

| THF | >6.0 |

The high solubility, particularly in THF, makes NaPTA a convenient and effective reagent. wikipedia.orgacs.org While highly soluble at room temperature, the solubility in THF is temperature-dependent, decreasing at lower temperatures. wikipedia.org For instance, the saturation point in THF is 2.0 M at -20 °C and drops to 0.30 M at -78 °C. wikipedia.org

NaPTA has been shown to be a superior alternative to other common sodium bases like Sodium bis(trimethylsilyl)amide (NaHMDS) in many applications and more convenient to handle than Sodium diisopropylamide (NaDA). wikipedia.org It exhibits higher kinetic reactivity than the widely used Lithium diisopropylamide (LDA). wikipedia.org

Density functional theory (DFT) computations have been employed to assess the thermodynamic basicity of NaPTA in comparison to other dimeric sodium amides, NaDA and NaHMDS. wikipedia.orgacs.org These calculations indicate that the pKb of NaPTA is intermediate between that of NaDA and NaHMDS. wikipedia.orgacs.org This places NaPTA as a stronger base than NaHMDS, making it suitable for metalations that require a greater driving force. wikipedia.org

| Amide Base | Relative pKb (Computational) |

|---|---|

| Sodium diisopropylamide (NaDA) | Reference |

| Sodium Isopropyl(trimethylsilyl)amide (NaPTA) | Intermediate |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | Less Basic than NaPTA |

The stability of NaPTA in solution is another significant advantage. In neat THF, the half-life to destruction is greater than one year at 25 °C and 7 days at 70 °C. wikipedia.orgacs.org This is a notable improvement over LDA in neat THF, which has a half-life of 2.5 months at 25 °C and 1.5 days at 70 °C. wikipedia.orgacs.org

Comparative Reactivity and Stability Analyses of NaPTA with Other Alkali Metal Amides

Kinetic Reactivity Evaluations Against Established Bases (e.g., kNaPTA/LDA ratios)

Kinetic studies reveal that Sodium Isopropyl(trimethylsilyl)amide (NaPTA) is a significantly more reactive base than the widely used Lithium Diisopropylamide (LDA). nih.govacs.org In metalation reactions involving arenes, epoxides, ketones, and other substrates, NaPTA demonstrates higher reaction rates, with the relative reactivity ratio (kNaPTA/LDA) ranging from 1 to 30. nih.govnih.govresearchgate.netacs.org This enhanced kinetic activity allows for reactions under conditions where LDA may be less effective. nih.gov For instance, certain epoxide eliminations that require high temperatures are better tolerated by NaPTA than by LDA. nih.gov

Despite its high kinetic reactivity in many applications, NaPTA shows lower reactivity towards tetrahydrofuran (THF) decomposition compared to LDA, with a kNaPTA/LDA ratio of 0.2 at 70 °C. nih.gov This indicates a greater stability in a common ethereal solvent. The thermodynamic basicity of NaPTA, as suggested by Density Functional Theory (DFT) computations, is positioned between that of dimeric sodium diisopropylamide (NaDA) and dimeric sodium hexamethyldisilazide (NaHMDS). nih.govnih.govacs.org

| Substrate | Product | kNaPTA/kLDA |

|---|---|---|

| Anisole | Metalation | 15 |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) | Metalation | 30 |

| Cyclooctene oxide | Elimination | >10 |

| Isophorone | Enolization | 1.0 |

| Tetrahydrofuran (THF) at 70 °C | Decomposition | 0.2 |

Solution-Phase Stability and Lifetime Profiles of NaPTA Preparations

NaPTA exhibits remarkable stability in solution, particularly in tetrahydrofuran (THF), which surpasses that of LDA. acs.org At room temperature (25 °C), the half-life for the decomposition of NaPTA in neat THF is greater than one year. nih.govnih.govresearchgate.netacs.orgresearchgate.net Even at an elevated temperature of 70 °C, its half-life is 7 days. nih.govnih.govacs.orgresearchgate.net This compares very favorably with LDA in neat THF, which has a half-life of 2.5 months at 25 °C and only 1.5 days at 70 °C. nih.govnih.govacs.orgresearchgate.net

The high solubility of NaPTA in a range of organic solvents further enhances its utility. acs.org It is soluble in both hydrocarbon and ethereal solvents. acs.org This high solubility allows for the preparation of concentrated stock solutions that can be stored for extended periods without significant decomposition. nih.gov However, the solubility is sensitive to temperature; for example, the saturation point in THF decreases from 2.0 M at -20 °C to 0.30 M at -78 °C. nih.gov

| Compound | Half-Life at 25 °C | Half-Life at 70 °C |

|---|---|---|

| NaPTA | > 1 year | 7 days |

| LDA | 2.5 months | 1.5 days |

| Solvent | Solubility (Molarity, M) |

|---|---|

| n-heptane | 0.55 M |

| n-hexane | 0.60 M |

| Toluene | 0.65 M |

| Methyl tert-butyl ether (MTBE) | 1.7 M |

| Triethylamine (B128534) (Et3N) | 3.2 M |

| 2-methyltetrahydrofuran (MeTHF) | 3.8 M |

| Tetrahydrofuran (THF) | > 6.0 M |

Structural Characterization of NaPTA in Solution (e.g., cis and trans Dimeric Forms)

In solution, particularly in mixtures of THF and hexane (B92381), NaPTA has been shown to exist exclusively as a mixture of dimeric stereoisomers. nih.govnih.govresearchgate.netacs.orgresearchgate.netsigmaaldrich.com Spectroscopic analysis, specifically using ²⁹Si NMR, confirms the presence of both cis and trans dimeric forms. nih.govnih.govacs.org These studies indicate a consistent ratio of approximately 1:2 for the cis to trans isomers across a wide range of concentrations (from 0.10 M to 12 M) in THF/hexane. nih.gov

Advanced Spectroscopic and Computational Characterization of Isopropyl Trimethylsilyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone technique for the characterization of isopropyl(trimethylsilyl)amine, offering precise insights into its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the structure of organic molecules. In the case of isopropyl(trimethylsilyl)amine, the ¹H NMR spectrum displays characteristic signals for the protons of the isopropyl and trimethylsilyl (B98337) groups. Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbon atoms in these moieties. The chemical shifts in these spectra are influenced by the electronic environment of the nuclei, providing valuable information about the molecule's structure. rsc.orggithub.iouobasrah.edu.iq

Interactive Data Table of Typical ¹H and ¹³C NMR Chemical Shifts

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| (CH₃)₃Si- | ~0.1 | ~2 |

| -CH(CH₃)₂ | ~1.1 (doublet) | ~25 |

| -CH(CH₃)₂ | ~2.9 (septet) | ~45 |

| -NH- | Variable | - |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Nitrogen-15 (¹⁵N) and Silicon-29 (²⁹Si) NMR spectroscopy offer deeper insights into the electronic structure and bonding at the nitrogen and silicon centers, respectively. nih.gov While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of these isotopes, they provide critical data.

The ²⁹Si NMR chemical shift is particularly sensitive to the substituents on the silicon atom and can span a wide range. huji.ac.ilpascal-man.com For silylamines, the chemical shift provides information about the degree of shielding at the silicon nucleus, which is influenced by the electron-donating or withdrawing nature of the amine group. rsc.orgrsc.org Studies on related organosilicon compounds have shown that ²⁹Si chemical shifts can be correlated with the electronic properties of the substituents. rsc.org

¹⁵N NMR spectroscopy, while challenging, can reveal details about the hybridization and coordination environment of the nitrogen atom. The coupling between ¹⁵N and ²⁹Si nuclei (J(²⁹Si-¹⁵N)) can also be observed in enriched samples, providing direct evidence of the Si-N bond. nih.gov

Interactive Data Table of Typical ²⁹Si and ¹⁵N NMR Parameters

| Nucleus | Chemical Shift Range (ppm) | Key Information Provided |

| ²⁹Si | +50 to -200 | Electronic environment of the silicon atom, substituent effects. pascal-man.com |

| ¹⁵N | Varies | Hybridization and coordination of the nitrogen atom. |

In Situ Infrared (IR) Spectroscopy for Reaction Progression Monitoring

In situ Infrared (IR) spectroscopy is a powerful analytical tool for real-time monitoring of chemical reactions. nih.govmt.comspectroscopyonline.com By tracking the changes in vibrational frequencies of functional groups, it is possible to follow the consumption of reactants and the formation of intermediates and products without the need for sampling. nih.govmt.com

For reactions involving isopropyl(trimethylsilyl)amine, in situ IR spectroscopy can monitor the characteristic vibrational bands associated with the N-H and Si-N bonds. For instance, the disappearance of the N-H stretching vibration can indicate the progress of a reaction where the amine proton is substituted. Similarly, the formation or shifting of the Si-N stretching band can provide evidence for the formation of new silylamine derivatives. This technique is invaluable for understanding reaction kinetics and mechanisms. ibm.com

Density Functional Theory (DFT) Computational Studies

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for predicting and understanding the properties and reactivity of molecules. mdpi.comnih.govnih.govresearchgate.net

DFT calculations can be employed to predict the gas-phase basicity of amines like isopropyl(trimethylsilyl)amine. By calculating the energy difference between the protonated and unprotonated species, a theoretical proton affinity can be determined. These calculations provide insights into the electronic effects of the trimethylsilyl group on the basicity of the nitrogen atom.

Furthermore, DFT can be used to map out the potential energy surface of reactions involving isopropyl(trimethylsilyl)amine. This allows for the determination of the energies of reactants, transition states, and products, providing a detailed energetic landscape of the reaction pathway.

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating complex reaction mechanisms. rsc.orgnih.govnih.govdiva-portal.org For reactions involving isopropyl(trimethylsilyl)amine, DFT can be used to:

Identify transition state structures: These calculations help to understand the geometry of the highest energy point along the reaction coordinate.

Calculate activation energies: The energy barrier for a reaction can be predicted, providing insight into the reaction rate.

Investigate the role of catalysts: The interaction of catalysts with the reactants can be modeled to understand how they influence the reaction pathway.

By combining theoretical predictions with experimental observations, a comprehensive understanding of the reactivity and mechanisms of reactions involving isopropyl(trimethylsilyl)amine can be achieved.

Applications of Isopropyl Trimethylsilyl Amine Derived Reagents in Organic Transformations

Strategic Metalation Reactions in Diverse Organic Substrates

Metalation, or deprotonation, is a fundamental carbon-anion forming reaction. The efficacy of NaPTA in this role is demonstrated across a wide array of organic substrates, showcasing its capacity for high reactivity and selectivity. nih.govnih.gov

Regioselective Metalation of Arenes and Activated Aromatics

The directed ortho metalation (DoM) of aromatic compounds is a powerful strategy for the regioselective synthesis of substituted arenes. Reagents based on Isopropyl(trimethylsilyl)amine have proven effective in this capacity. Specifically, NaPTA can act as a potent base for the deprotonation of aromatic C-H bonds positioned ortho to a directing metalation group (DMG). nih.govacs.org

Table 1: Regioselective ortho-Metalation of Aromatic Substrates with NaPTA

| Substrate | Directing Group | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| N,N-Diisopropyl-O-phenyl carbamate | -OC(O)N(i-Pr)₂ | (CH₃)₃SiCl | 2-(trimethylsilyl)phenyl N,N-diisopropylcarbamate | 87 |

| N,N-Diisopropyl-O-phenyl carbamate | -OC(O)N(i-Pr)₂ | I₂ | 2-iodophenyl N,N-diisopropylcarbamate | 90 |

Data sourced from a study on the reactivity of NaPTA. nih.gov

Directed Enolization and Deprotonation Strategies for Carbonyl Compounds and Hydrazones

The deprotonation of carbonyl compounds to form enolates is a cornerstone of C-C bond formation. NaPTA serves as an effective base for the enolization of ketones. nih.govnih.gov Furthermore, it is utilized in the deprotonation of ketone hydrazones, such as those derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). nih.govnih.govwikipedia.org This reaction forms azaenolates, which are key intermediates in asymmetric α-alkylation reactions. nih.govwikipedia.org

While NaPTA is effective, studies have shown that the deprotonation of hydrazones may not proceed to completion, unlike with LDA, highlighting a key difference in the thermochemical properties of these bases. nih.gov

Table 2: Deprotonation and Functionalization of Carbonyls and Hydrazones with NaPTA

| Substrate | Base | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| 2-Methylcyclohexanone | NaPTA | Enolization | 2-Methyl-1-(trimethylsiloxy)cyclohex-1-ene | 95 |

| Cyclohexanone SAMP Hydrazone | NaPTA | Azaenolate formation & Alkylation with CH₃I | (S)-2-Methylcyclohexanone | 70 |

Data sourced from a study on the reactivity of NaPTA. nih.gov

Functionalization of Alkenes and Alkyl Halides through Deprotonation

NaPTA is also capable of deprotonating less acidic C-H bonds, such as those found in certain alkenes and alkyl halides, facilitating subsequent functionalization. nih.govnih.gov For instance, the deprotonation of an alkyl halide followed by an intramolecular alkylation (a Ziegler cyclization) demonstrates the utility of NaPTA in constructing cyclic systems. This highlights the base's ability to promote reactions that might be challenging with other reagents. nih.gov The use of strong, non-nucleophilic bases is critical for promoting elimination or deprotonation pathways over substitution. rsc.orgreddit.com

Table 3: Deprotonation-Functionalization of an Alkyl Halide

| Substrate | Base | Reaction | Product | Yield (%) |

|---|---|---|---|---|

| 6-Chloro-1-phenyl-1-(trimethylsilyl)hexane | NaPTA | Deprotonation / Ziegler Cyclization | (Cyclopentylmethyl)(phenyl)trimethylsilane | 95 |

Data sourced from a study on the reactivity of NaPTA. nih.gov

Stereoselective Transformations Mediated by NaPTA

Stereoselectivity is the preferential formation of one stereoisomer over another. wikipedia.org NaPTA has been shown to mediate several transformations where the stereochemical outcome is controlled, leading to the synthesis of specific isomers. nih.govmasterorganicchemistry.com

Epoxide Ring-Opening and Elimination Reactions

Epoxides are strained three-membered rings that undergo ring-opening reactions with nucleophiles. chemistrysteps.com Under strongly basic conditions, this typically occurs via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon, resulting in an inversion of stereochemistry at that center. libretexts.orgmasterorganicchemistry.comlibretexts.org

NaPTA can act as a strong, non-nucleophilic base to promote the elimination of epoxides to form allylic alcohols. This transformation involves the deprotonation of a carbon adjacent to the epoxide ring, followed by ring-opening. These reactions often require elevated temperatures, a condition where the thermal stability of NaPTA is advantageous compared to LDA. nih.gov

Table 4: Epoxide Elimination Reactions Mediated by NaPTA

| Substrate | Base | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| 1,2-Epoxycyclooctane | NaPTA | 70 | Cyclooct-2-en-1-ol | 85 |

| (1R,2R,4R)-1,2-Epoxy-p-menthane | NaPTA | 70 | (1R,6R)-p-Menth-2-en-1-ol | 85 |

Data sourced from a study on the reactivity of NaPTA. nih.gov

Chemo- and Regioselective Isomerizations (e.g., allyl- and allyloxysilanes)

The isomerization of alkenes is a synthetically useful transformation. NaPTA has been reported to catalyze the highly selective isomerization of allyl- and allyloxysilanes. nih.gov These reactions can be performed on a preparative scale, sometimes using catalytic amounts of NaPTA with the neat substrate. nih.gov The base facilitates the migration of the double bond to a thermodynamically more stable position with high chemo- and regioselectivity.

Table 5: Isomerization of Allyl- and Allyloxysilanes with NaPTA

| Substrate | Base | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| Allyltrimethylsilane | NaPTA (catalytic) | Isomerization | (E)-Prop-1-en-1-yltrimethylsilane | 95 |

| (Allyloxy)trimethylsilane | NaPTA (catalytic) | Isomerization | (Z)-1-(trimethylsiloxy)prop-1-ene | >98 |

Data sourced from a study on the reactivity of NaPTA. nih.gov

Controlled Formation of Stereodefined Enolates (e.g., Disodiated Myers Enolates)

The controlled formation of enolates with specific stereochemistry is fundamental to the asymmetric synthesis of complex molecules, as it allows for the construction of chiral centers with high fidelity. Enolates are powerful nucleophiles, and their geometry dictates the stereochemical outcome of subsequent reactions with electrophiles. masterorganicchemistry.commasterorganicchemistry.com

A prominent strategy in this area is the use of chiral auxiliaries, such as pseudoephedrine, to direct the stereoselective alkylation of carbonyl compounds. In the Myers asymmetric alkylation, a pseudoephedrine-derived amide is deprotonated to form a rigid, chelated enolate intermediate. harvard.edu The formation of this intermediate requires a strong base. While lithium diisopropylamide (LDA) is commonly used, bases derived from isopropyl(trimethylsilyl)amine have proven to be highly effective. harvard.edu

Specifically, sodium isopropyl(trimethylsilyl)amide (NaPTA) has been successfully employed for the metalation of pseudoephedrate-based carboxamides to generate disodiated Myers enolates. nih.govacs.org This process involves the deprotonation of both the α-carbon to the carbonyl group and the hydroxyl group of the pseudoephedrine auxiliary, forming a dianion. This rigid, disodiated intermediate effectively shields one face of the enolate, leading to highly diastereoselective alkylation upon reaction with an electrophile. The use of NaPTA in this context has been shown to solve several technical challenges, highlighting its utility in generating stereodefined enolates for the synthesis of enantiomerically enriched compounds. nih.govacs.org

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides

This table summarizes representative results for the diastereoselective alkylation of pseudoephedrine amides, a process where bases like LDA, a close relative of isopropyl(trimethylsilyl)amine-derived bases, are used to form the key enolate intermediate.

| R¹ Group (on Amide) | Electrophile (R²X) | Product R² Group | Yield (%) |

| Phenyl | Methyl iodide | Methyl | 88 |

| Phenyl | Ethyl iodide | Ethyl | 83 |

| Phenyl | Benzyl bromide | Benzyl | 80 |

| Methyl | Ethyl iodide | Ethyl | 89 |

| Methyl | Phenyl(chloro)methane | Benzyl | 88 |

| Methyl | i-Propyl iodide | i-Propyl | 90 |

Data adapted from methodologies involving strong amide bases for Myers enolate formation. harvard.edu

Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic chemistry, essential for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. pageplace.de Isopropyl(trimethylsilyl)amine and its derivatives serve as valuable reagents in this context, often acting as precursors to strong amide bases or as nitrogen nucleophiles themselves.

Alkyl trimethylsilyl (B98337) amides are recognized for their utility in C-N bond-forming reactions. nih.gov The corresponding alkali metal amides, such as lithium or sodium isopropyl(trimethylsilyl)amide, can participate in reactions like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds by coupling amines with aryl halides. While traditionally employing primary or secondary amines, hindered amide bases can play a crucial role in the catalytic cycle by facilitating deprotonation and promoting the desired coupling.

Furthermore, these reagents can be used in transition-metal-free C-N bond formation pathways. For instance, the direct nucleophilic aromatic substitution (SNAr) of activated aryl halides with an amide can lead to the formation of arylamines. The high basicity and nucleophilicity of amides derived from isopropyl(trimethylsilyl)amine make them suitable candidates for such transformations, particularly where other bases may fail.

Table 2: Examples of C-N Bond Forming Reactions

This table outlines major classes of C-N bond forming reactions where strong amide bases or related nitrogen nucleophiles are instrumental.

| Reaction Type | Description | Role of Amide/Amine Reagent |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine and an aryl halide. | Can serve as the nitrogen nucleophile or as a strong base to facilitate the catalytic cycle. |

| Ullmann Condensation | Copper-catalyzed reaction between an amine and an aryl halide. | Acts as the nitrogen nucleophile. |

| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. | The amide acts as a potent nitrogen nucleophile. |

| Gabriel Synthesis | Alkylation of a phthalimide (B116566) salt to form a primary amine after hydrolysis. | A classic method where a protected form of an amide anion is the key nucleophile. |

Molecular Rearrangements Catalyzed or Promoted by Isopropyl(trimethylsilyl)amine Derivatives (e.g., Snieckus-Fries Rearrangement)

Molecular rearrangements are powerful reactions that enable significant structural changes in a single synthetic step. The anionic ortho-Fries rearrangement, often referred to as the Snieckus-Fries rearrangement, is a prime example where strong, non-nucleophilic bases are essential. nih.govresearchgate.netacs.org This reaction involves the 1,2-migration of an acyl or carbamoyl (B1232498) group from an oxygen atom to the ortho position of an aromatic ring.

The key step in this rearrangement is a Directed ortho Metalation (DoM), where a strong base selectively removes a proton from the position adjacent to the directing group (e.g., an O-carbamate). nih.gov The resulting aryllithium or arylsodium species then undergoes intramolecular nucleophilic attack at the carbonyl carbon of the carbamate, leading to the rearranged product after workup.

Bases derived from isopropyl(trimethylsilyl)amine are well-suited for this transformation due to their high basicity and steric hindrance, which favors deprotonation over nucleophilic attack on the carbonyl group. Sodium isopropyl(trimethylsilyl)amide (NaPTA), presented as a stable and highly reactive mimic of LDA, is an effective reagent for such rearrangements. nih.govacs.org Its use can facilitate the initial ortho-sodiation of aryl O-carbamates, initiating the carbamoyl migration to yield valuable, highly substituted 2-hydroxybenzamides. nih.gov

Table 3: Snieckus-Fries Rearrangement of Aryl O-Carbamates

This table illustrates the transformation of various aryl O-carbamates into their corresponding 2-hydroxybenzamide products via the anionic rearrangement promoted by a strong amide base.

| Aryl O-Carbamate Substrate | Product (2-Hydroxybenzamide) |

| Phenyl N,N-diethylcarbamate | 2-Hydroxy-N,N-diethylbenzamide |

| 4-Methoxyphenyl N,N-diethylcarbamate | 2-Hydroxy-5-methoxy-N,N-diethylbenzamide |

| Naphthyl N,N-diethylcarbamate | 2-Hydroxynaphthalene-1-carboxamide |

Orthometalation Pathways in Directed Functionalization

Directed ortho Metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic compounds. nih.gov The strategy relies on a directing metalation group (DMG) that coordinates to an organometallic base, directing deprotonation to the proximate ortho position. The aryl O-carbamate group is one of the most effective DMGs. nih.gov

Strong amide bases derived from isopropyl(trimethylsilyl)amine are ideal for DoM reactions. Their high kinetic basicity allows for rapid and irreversible deprotonation at low temperatures, generating a stabilized ortho-aryl anion. This nucleophilic intermediate can then be trapped with a wide variety of electrophiles, introducing diverse functional groups with perfect regiocontrol.

The versatility of this method is demonstrated by the range of electrophiles that can be employed, including:

Alkyl halides: for C-C bond formation.

Aldehydes and ketones: to generate secondary and tertiary alcohols.

Iodine: for the synthesis of ortho-iodoaryl compounds, which are precursors for cross-coupling reactions.

Disulfides: to introduce thiol groups.

Carbon dioxide: to form carboxylic acids.

The use of sodium isopropyl(trimethylsilyl)amide (NaPTA) provides a highly soluble and stable alternative to traditional lithium amide bases, facilitating these transformations on a larger scale and with improved handling characteristics. nih.govacs.org

Table 4: Functionalization via Directed ortho Metalation (DoM)

This table shows examples of different functional groups that can be introduced at the ortho position of an aromatic ring bearing a directing group, using a strong amide base and a suitable electrophile.

| Directing Group (on Ar-H) | Electrophile | Introduced Functional Group |

| -OCONEt₂ | I₂ | -I |

| -OCONEt₂ | CO₂ then H₃O⁺ | -COOH |

| -OCONEt₂ | Ph₂CO then H₃O⁺ | -C(OH)Ph₂ |

| -OMe | R-X (Alkyl Halide) | -R |

| -CONEt₂ | S₂Me₂ | -SMe |

Utility in Multi-Step Synthesis of Complex Organic Molecules

The true power of the methodologies described above is realized in their application to the total synthesis of complex organic molecules, such as natural products and pharmaceuticals. researchgate.netsyrris.jp The ability to forge C-C and C-N bonds with high stereochemical and regiochemical control is critical for building intricate molecular architectures efficiently.

For example, the asymmetric alkylation of a Myers enolate, generated using a strong amide base, could be a key step in establishing a crucial stereocenter in the synthesis of a polyketide natural product. The product from this reaction can then be carried forward through multiple steps, with the initial stereochemistry set by the directed enolate alkylation being preserved throughout the synthetic sequence.

Similarly, a Snieckus-Fries rearrangement or a DoM reaction can be used to strategically introduce functionality onto an aromatic core late in a synthetic route. researchgate.net This "late-stage functionalization" is highly valuable in medicinal chemistry for creating analogues of a lead compound to explore structure-activity relationships. For instance, a DoM reaction on a complex, drug-like scaffold could be used to install a halogen atom, which then serves as a handle for further diversification via palladium-catalyzed cross-coupling reactions. The reliability and predictability of reactions promoted by isopropyl(trimethylsilyl)amine-derived reagents make them enabling tools for these sophisticated, multi-step synthetic endeavors. youtube.comchemrxiv.orgrsc.org

Table 5: Role of Isopropyl(trimethylsilyl)amine-Derived Reagents in Synthetic Strategies

This table highlights the strategic importance of reactions enabled by these reagents in the context of complex molecule synthesis.

| Synthetic Strategy | Key Reaction Enabled | Strategic Advantage |

| Asymmetric Synthesis | Stereoselective Enolate Alkylation | Precise control over the formation of chiral centers early in a synthesis. |

| Aromatic Core Elaboration | Directed ortho Metalation (DoM) | Regiospecific introduction of functional groups on an aromatic ring. |

| Late-Stage Functionalization | DoM / Snieckus-Fries Rearrangement | Modification of complex scaffolds to create libraries of related molecules for biological screening. |

| Convergent Synthesis | C-N Bond Formation | Coupling of complex fragments to rapidly assemble the final target molecule. |

Future Directions and Emerging Research Avenues for Isopropyl Trimethylsilyl Amine Chemistry

Exploration of Novel Solvent Systems and Reaction Media for Enhanced Reactivity

The reactivity of organometallic reagents is profoundly influenced by the solvent system employed. In the case of sodium isopropyl(trimethylsilyl)amide (NaPTA), its solubility has been documented across a range of conventional organic solvents. nih.govresearchgate.netnih.gov Future research is poised to move beyond these standard media to explore novel solvent systems that can further enhance the reactivity and selectivity of NaPTA and related silylamides.

The choice of solvent directly impacts the aggregation state of sodium amides, which in turn dictates their reactivity. For instance, NaPTA exists predominantly as dimeric structures in tetrahydrofuran (B95107) (THF) solutions. nih.govresearchgate.netnih.gov Detailed mechanistic studies have shown that the nature of the solvent, from non-coordinating hydrocarbons like toluene (B28343) to ethereal solvents such as THF and various chelating agents, governs the equilibrium between monomeric and dimeric species. The exploration of solvent systems that can stabilize the more reactive monomeric form of NaPTA is a significant area for future work. This could involve the use of strongly coordinating polar aprotic solvents or additives that can break up the dimeric aggregates.

Moreover, the investigation of unconventional reaction media, such as deep eutectic solvents (DESs), could open new frontiers. While not yet extensively studied for silylamides, DESs are known to offer unique reaction environments that can influence reaction rates and selectivities. The development of air- and moisture-stable organometallic chemistry is a growing field, and the compatibility of NaPTA with such "green" solvent systems would be a noteworthy advancement.

Table 1: Solubility of Sodium Isopropyl(trimethylsilyl)amide (NaPTA) in Various Solvents at Room Temperature

| Solvent | Molarity (M) |

| n-heptane | 0.55 |

| n-hexane | 0.60 |

| toluene | 0.65 |

| MTBE | 1.7 |

| Et₃N | 3.2 |

| THF | >6.0 |

This table is interactive. You can sort and filter the data. Source: nih.govresearchgate.netnih.gov

Development of Advanced Alkyl and Silyl (B83357) Derivatives with Tailored Reactivity

The modular nature of silylamides allows for the systematic modification of their steric and electronic properties. Building on the foundation of isopropyl(trimethylsilyl)amine, the development of advanced derivatives with tailored reactivity is a promising research direction. By altering the alkyl and silyl substituents on the nitrogen atom, it is possible to fine-tune the basicity, nucleophilicity, and steric hindrance of the resulting amide.

Research has already begun to explore other sodium alkyl(trimethylsilyl)amides, such as sodium (2-phenylethyl)amide (NaPETA) and sodium tert-butyl(trimethylsilyl)amide (NaBTA). Comparative studies of these derivatives will provide valuable insights into structure-reactivity relationships. For example, increasing the steric bulk of the alkyl or silyl group can enhance selectivity in deprotonation reactions by minimizing side reactions. Conversely, less sterically demanding derivatives may exhibit enhanced reactivity in nucleophilic substitution reactions.

Future efforts in this area could focus on the synthesis of silylamides with functionalized side chains. These functionalities could participate in intramolecular reactions, act as directing groups for metalations, or be used to immobilize the silylamide on a solid support for applications in flow chemistry or simplified product purification. The introduction of chiral substituents is another exciting possibility, which could lead to the development of novel chiral bases for asymmetric synthesis.

In-Depth Mechanistic Studies to Unravel Key Reactivity and Selectivity Determinants

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. For isopropyl(trimethylsilyl)amine and its derivatives, in-depth mechanistic studies are needed to fully elucidate the factors that govern their reactivity and selectivity. While initial studies have provided valuable insights, a more detailed picture is required.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), coupled with computational methods like Density Functional Theory (DFT), have been instrumental in characterizing the solution structures of sodium silylamides. nih.govresearchgate.netnih.gov These studies have revealed a prevalence of dimer-based and mixed dimer-based chemistry, even when monomeric species are observable. Future work should aim to quantify the relative reactivities of the monomeric and dimeric species in various reactions. Kinetic studies under different solvent conditions and with a range of substrates will be essential in this regard.

Key questions to be addressed include the precise role of solvent in the deaggregation of the amide and the subsequent reaction steps. The influence of primary- and secondary-shell solvation on the transition state energetics is an area that warrants further investigation. Unraveling these mechanistic details will enable chemists to predict and control the outcomes of reactions involving isopropyl(trimethylsilyl)amine and its derivatives with greater precision.

Broader Implications for the Advancement of Organosodium Chemistry and Synthetic Methodologies

The development of the chemistry surrounding isopropyl(trimethylsilyl)amine, particularly its sodium salt, has significant implications for the broader field of organosodium chemistry. Historically, organosodium compounds have been underutilized compared to their organolithium counterparts, despite the higher abundance and lower cost of sodium. nih.gov The favorable properties of NaPTA, such as its high solubility, stability, and enhanced reactivity compared to lithium diisopropylamide (LDA), position it as a key reagent to challenge this trend. nih.govresearchgate.netnih.gov

The successful application of NaPTA in a variety of synthetic transformations, including metalations of arenes, epoxides, ketones, and hydrazones, showcases its potential as a versatile tool for organic synthesis. nih.govnih.gov Its use in challenging reactions, such as the formation of disodiated Myers enolates, solves existing technical problems in synthetic chemistry. nih.govnih.gov

The continued development of synthetic methodologies based on isopropyl(trimethylsilyl)amine and its derivatives will contribute to a paradigm shift in which organosodium reagents are more widely adopted. This will not only provide chemists with a broader palette of reagents but also promote the development of more sustainable synthetic practices by leveraging a more earth-abundant metal. Ultimately, the research avenues outlined above will not only expand the utility of a single chemical compound but also enrich the entire field of synthetic organic chemistry. nih.gov

Q & A

Q. What are the critical safety protocols for handling isopropyl(trimethylsilyl)amine in laboratory settings?

- Methodological Answer : Handling requires strict adherence to safety measures:

- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact .

- Conduct experiments in a fume hood to minimize inhalation risks .

- Store separately from incompatible substances (e.g., strong acids/oxidizers) and under inert atmospheres if moisture-sensitive .

- Dispose of waste via approved chemical waste contractors to avoid environmental contamination .

Q. What are the foundational synthetic routes for isopropyl(trimethylsilyl)amine?

- Methodological Answer : Common methods include:

- Silylation of Isopropylamine : Reacting isopropylamine with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to scavenge HCl .

- Catalytic Hydrogenation : Using nickel-based catalysts for reductive amination of acetone or isopropanol, followed by silylation .

- Monitor reaction progress via TLC or GC-MS to optimize yield and purity .

Q. Which analytical techniques are essential for characterizing isopropyl(trimethylsilyl)amine?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the trimethylsilyl group (δ 0.1–0.3 ppm for Si(CH)) and isopropyl moiety .

- FT-IR : Peaks at ~1250 cm (Si-C stretching) and ~840 cm (Si-CH bending) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of isopropyl(trimethylsilyl)amine in silylation reactions?

- Methodological Answer :

- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis of TMSCl .

- Stoichiometry : Employ a 10% excess of TMSCl to drive the reaction to completion .

- Temperature Control : Maintain 0–5°C during silylation to suppress side reactions (e.g., disilylation) .

- Catalyst Screening : Test Lewis acids like ZnCl to accelerate silylation kinetics .

Q. What strategies resolve contradictions in catalytic pathways for isopropyl(trimethylsilyl)amine synthesis?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., N-isopropylamine) to track reaction pathways in hydrogenation vs. silylation steps .

- In Situ Spectroscopy : Employ FT-IR or Raman to identify intermediates and competing pathways .

- Computational Modeling : DFT calculations to compare energy barriers of alternative routes (e.g., acetone vs. isopropanol hydrogenation) .

Q. How does isopropyl(trimethylsilyl)amine participate in multicatalytic processes for α-cyano-amine synthesis?

- Methodological Answer :

- Strecker Reaction : Acts as a silylating agent to stabilize cyanohydrin intermediates, enabling one-pot synthesis of α-cyano-amines .

- Flow Chemistry : Integrate with immobilized ionic liquid catalysts for continuous production, improving scalability and reducing byproducts .

- Kinetic Analysis : Use stopped-flow techniques to study rate-limiting steps in cyanide transfer .

Q. What advanced techniques validate the role of isopropyl(trimethylsilyl)amine in asymmetric catalysis?

- Methodological Answer :

- Chiral HPLC : Enantiomeric excess (ee) determination of products from asymmetric allylic oxidations .

- X-ray Crystallography : Resolve stereochemistry of metal complexes (e.g., Rh-catalyzed oxidations) where the silyl group directs regioselectivity .

- Kinetic Resolution : Monitor substrate selectivity using time-resolved NMR .

Interdisciplinary Applications

Q. How is isopropyl(trimethylsilyl)amine applied in materials science, such as OLED fabrication?

- Methodological Answer :

- Hole Transport Layers (HTLs) : Functionalize triarylamine monomers via thiol-yne click chemistry to enhance HTL stability in OLEDs .

- Surface Modification : Use silyl groups to improve adhesion of organic semiconductors to inorganic substrates .

- Device Testing : Compare electroluminescence efficiency using time-of-flight (TOF) mobility measurements .

Q. What role does isopropyl(trimethylsilyl)amine play in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Protecting Group : Shield amine functionalities during peptide coupling or heterocycle formation .

- Cross-Coupling Reactions : Facilitate Buchwald-Hartwig aminations in drug candidate synthesis .

- Scale-Up Challenges : Address hydrolysis sensitivity by switching to tert-butyldimethylsilyl (TBDMS) analogs for improved stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.